molecular formula C15H16BrNOS B14383461 Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- CAS No. 88571-84-0

Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-

Cat. No.: B14383461
CAS No.: 88571-84-0
M. Wt: 338.3 g/mol
InChI Key: YNLILRFUBKENFI-UHFFFAOYSA-N
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Description

Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring itself.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Thiazole, 4-phenyl-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-
  • Thiazole, 4-(3-chlorophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)-

Uniqueness

The presence of the 3-bromophenyl group in Thiazole, 4-(3-bromophenyl)-2-(tetrahydro-2-methyl-2H-pyran-4-yl)- distinguishes it from other similar compounds

Properties

CAS No.

88571-84-0

Molecular Formula

C15H16BrNOS

Molecular Weight

338.3 g/mol

IUPAC Name

4-(3-bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H16BrNOS/c1-10-7-12(5-6-18-10)15-17-14(9-19-15)11-3-2-4-13(16)8-11/h2-4,8-10,12H,5-7H2,1H3

InChI Key

YNLILRFUBKENFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)C2=NC(=CS2)C3=CC(=CC=C3)Br

Origin of Product

United States

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